molecular formula C16H20N2O4Se B12914879 2,4(1H,3H)-Pyrimidinedione, 5-ethyl-1-((2-hydroxyethoxy)methyl)-6-((3-methylphenyl)seleno)- CAS No. 172255-84-4

2,4(1H,3H)-Pyrimidinedione, 5-ethyl-1-((2-hydroxyethoxy)methyl)-6-((3-methylphenyl)seleno)-

Cat. No.: B12914879
CAS No.: 172255-84-4
M. Wt: 383.3 g/mol
InChI Key: UNQVCSNHZGTWKV-UHFFFAOYSA-N
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Description

Key Structural Features:

  • Bond Lengths : X-ray crystallographic data of analogous pyrimidinediones, such as dihydro-1,3,5,5-tetramethyl-2-(1-phenylethylidene)-4,6(1H,5H)-pyrimidinedione, reveal C=O bond lengths of approximately 1.22 Å and C-N bond lengths of 1.37 Å, consistent with partial double-bond character.
  • Hydrogen Bonding : The N–H groups at positions 1 and 3 participate in intermolecular hydrogen bonds, often forming dimeric or tetrameric assemblies in the solid state.

Table 1 : Comparative bond parameters in pyrimidinedione derivatives

Bond Type Length (Å) Angle (°) Source
C2=O 1.22 120.5
C4=O 1.23 119.8
N1–C2 1.37 123.1

The core’s aromaticity is diminished compared to benzene, as evidenced by its reactivity toward electrophilic substitution and nucleophilic addition. This property makes it amenable to functionalization at positions 1, 5, and 6, which are critical for modulating biological activity.

Substituent Configuration at Position 5: Ethyl Group Steric and Electronic Effects

The ethyl group at position 5 introduces steric bulk and electron-donating inductive effects.

Steric Considerations:

  • The ethyl substituent (van der Waals volume ≈ 52 ų) creates localized steric hindrance, which can influence the molecule’s ability to fit into enzymatic binding pockets. For example, in thieno[2,3-d]pyrimidinediones, bulky groups at position 5 reduce rotational freedom and enhance selectivity for target proteins.
  • Molecular modeling studies of similar compounds suggest that the ethyl group adopts a gauche conformation relative to the pyrimidinedione ring, minimizing nonbonded interactions with adjacent substituents.

Electronic Effects:

  • The ethyl group’s +I effect increases electron density at position 5, potentially stabilizing transition states during nucleophilic attack. This electronic modulation is critical in reactions such as Suzuki-Miyaura couplings, where electron-rich aryl groups improve catalytic efficiency.
  • Hammett substituent constants (σ ≈ -0.15 for ethyl) indicate mild electron-donating behavior, which may enhance the scaffold’s solubility in hydrophobic environments.

Position 1 Functionalization: (2-Hydroxyethoxy)methyl Group Conformational Dynamics

The (2-hydroxyethoxy)methyl group at position 1 introduces conformational flexibility and hydrogen-bonding potential.

Conformational Analysis:

  • Rotational energy barriers around the C1–O bond are low (≈3–5 kcal/mol), allowing the group to adopt multiple conformers in solution.
  • In crystalline states, the hydroxyethoxy moiety often participates in intramolecular hydrogen bonds with the pyrimidinedione carbonyl groups, as observed in cocrystals of 1-ethyluracil derivatives.

Table 2 : Hydrogen-bonding interactions in hydroxyethoxy-substituted derivatives

Donor Acceptor Distance (Å) Source
O–H (hydroxy) O=C4 2.65
O–H (hydroxy) O=C2 2.71

Solubility Implications:

  • The polar hydroxy group improves aqueous solubility, while the ethoxy spacer balances lipophilicity. This duality is advantageous in drug design, as seen in analogues of Trapidil, a triazolopyrimidine vasodilator.

Selenoether Linkage at Position 6: (3-Methylphenyl)seleno Substituent Characterization

The selenoether group at position 6 incorporates a selenium atom bonded to a 3-methylphenyl moiety, introducing unique electronic and steric properties.

Selenium’s Electronic Effects:

  • Selenium’s electronegativity (χ = 2.55) is lower than sulfur (χ = 2.58), resulting in a more polarizable C–Se bond. This enhances the group’s nucleophilicity, making it reactive toward oxidative and alkylation reactions.
  • The 3-methylphenyl group donates electrons via hyperconjugation, further stabilizing the selenium atom’s partial positive charge.

Steric and Aromatic Interactions:

  • The meta-methyl group on the phenyl ring introduces steric shielding, directing electrophiles to the para position. This regioselectivity is critical in cross-coupling reactions, such as those used to synthesize 6-arylthieno[2,3-d]pyrimidinediones.
  • X-ray data from selenoether-containing cocrystals show C–Se bond lengths of 1.95–1.98 Å and Se–C(aryl) angles of 104–107°, consistent with distorted tetrahedral geometry.

Table 3 : Geometric parameters of selenoether linkages

Parameter Value Source
C–Se bond length 1.97 Å
Se–C(aryl) bond angle 105.2°
Torsion angle (C–Se–C) 87.5°

The selenoether group’s combination of electronic flexibility and steric bulk makes it a valuable pharmacophore for targeting selenocysteine-dependent enzymes or redox-active biological systems.

Properties

CAS No.

172255-84-4

Molecular Formula

C16H20N2O4Se

Molecular Weight

383.3 g/mol

IUPAC Name

5-ethyl-1-(2-hydroxyethoxymethyl)-6-(3-methylphenyl)selanylpyrimidine-2,4-dione

InChI

InChI=1S/C16H20N2O4Se/c1-3-13-14(20)17-16(21)18(10-22-8-7-19)15(13)23-12-6-4-5-11(2)9-12/h4-6,9,19H,3,7-8,10H2,1-2H3,(H,17,20,21)

InChI Key

UNQVCSNHZGTWKV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(C(=O)NC1=O)COCCO)[Se]C2=CC=CC(=C2)C

Origin of Product

United States

Biological Activity

2,4(1H,3H)-Pyrimidinedione, 5-ethyl-1-((2-hydroxyethoxy)methyl)-6-((3-methylphenyl)seleno)- is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.

  • Molecular Formula : C13H16N2O3Se
  • Molecular Weight : 314.35 g/mol
  • CAS Number : 108895-49-4

The biological activity of this compound may be attributed to its structural components, particularly the seleno group and the pyrimidinedione backbone. The presence of selenium is known to enhance antioxidant properties and influence various biochemical pathways.

Antimicrobial Activity

Research has shown that compounds similar to 2,4(1H,3H)-Pyrimidinedione exhibit significant antimicrobial properties. For instance, studies on related pyrimidinediones have demonstrated their effectiveness against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) for these compounds often falls within a range that indicates potent antimicrobial action .

Antioxidant Activity

The seleno component in the structure is hypothesized to contribute to antioxidant activity. Selenium-containing compounds are well-documented for their ability to scavenge free radicals and reduce oxidative stress in biological systems. This property can be crucial in preventing cellular damage in various diseases .

Cytotoxicity and Cancer Research

In vitro studies have evaluated the cytotoxic effects of similar pyrimidinedione derivatives on cancer cell lines. These studies typically report a dose-dependent response, where higher concentrations lead to increased cell death among cancerous cells while sparing normal cells. The selectivity for cancer cells suggests a potential role in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of a series of pyrimidinedione derivatives, including compounds structurally similar to the target compound. The results indicated that several derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. The most potent compounds had MIC values below 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Study 2: Cytotoxicity in Cancer Cells

Another research project focused on the cytotoxic effects of selenium-containing pyrimidinediones on human breast cancer cell lines (MCF-7). The study found that treatment with these compounds resulted in significant apoptosis (programmed cell death) at concentrations as low as 10 µM, suggesting their potential as therapeutic agents in oncology .

Summary Table of Biological Activities

Activity Type Effect Reference
AntimicrobialEffective against bacterial strains
AntioxidantReduces oxidative stress
CytotoxicityInduces apoptosis in cancer cells

Scientific Research Applications

Biological Applications

1. Antiviral Activity
Research has indicated that pyrimidinedione derivatives can exhibit antiviral properties. The compound's structure suggests potential interactions with viral enzymes, making it a candidate for further investigation as an antiviral agent against various viruses, including those responsible for hepatitis and other viral infections.

2. Anticancer Properties
Pyrimidinediones have been studied for their anticancer effects due to their ability to inhibit specific enzymes involved in cancer cell proliferation. The selenium moiety in this compound may enhance its efficacy by inducing oxidative stress in cancer cells, leading to apoptosis.

3. Enzyme Inhibition
The compound is being explored for its potential to inhibit enzymes such as dihydropyrimidine dehydrogenase (DPD), which is crucial in the metabolism of pyrimidine analogs used in chemotherapy. By inhibiting this enzyme, the compound could increase the efficacy of chemotherapeutic agents like fluorouracil.

Synthetic Pathways

The synthesis of 2,4(1H,3H)-Pyrimidinedione derivatives typically involves multicomponent reactions that allow for the introduction of various substituents at specific positions on the pyrimidine ring. This flexibility in synthesis enables the design of compounds with tailored biological activities.

Case Studies

Case Study 1: Antiviral Efficacy
A study demonstrated that a related pyrimidinedione compound showed significant antiviral activity against hepatitis B virus (HBV). The mechanism was attributed to the inhibition of viral polymerases, suggesting that similar compounds could be developed for therapeutic use against HBV and other viruses.

Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines treated with pyrimidinedione derivatives revealed reduced cell viability and increased rates of apoptosis. These findings support the hypothesis that compounds with similar structures could serve as leads in anticancer drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous pyrimidinediones:

Compound Name Substituents (Positions) Key Functional Groups Biological/Physicochemical Notes Reference
Target Compound 5-Ethyl, 1-(2-hydroxyethoxy)methyl, 6-(3-methylphenylseleno) Selenoether, hydroxyethoxy Enhanced solubility; redox-active selenium
6-Benzyl-1-(ethoxymethyl)-5-ethylpyrimidine-2,4(1H,3H)-dione 5-Ethyl, 1-(ethoxymethyl), 6-benzyl Benzyl, ethoxymethyl Lower polarity; potential CNS activity
5-(Dimethylamino)-3-ethyl-6-methyl-1-phenyluracil 5-Dimethylamino, 3-ethyl, 6-methyl, 1-phenyl Amino, phenyl Fluorescence properties; kinase inhibition
5-Bromo-6-hydroxy-1,3-dimethyl-2,4(1H,3H)-Pyrimidinedione 5-Bromo, 6-hydroxy, 1,3-dimethyl Bromine, hydroxyl Antibacterial; halogen-dependent activity
3-Amino-6-(4-chlorophenyl)-2,4(1H,3H)-Pyrimidinedione 2-hydrazone 3-Amino, 6-(4-chlorophenyl), hydrazone Chlorophenyl, hydrazone Chelation potential; antimalarial activity

Key Observations:

Substituent Position and Bioactivity: The 5-ethyl group in the target compound and analogs increases hydrophobicity compared to 5-methyl derivatives (e.g., thymine, ). Selenoether vs. Thioether/Sulfur Analogs: Selenium’s larger atomic radius and lower electronegativity may enhance nucleophilic reactivity or modulate enzyme binding (e.g., thymidine phosphorylase inhibition, ). Hydroxyethoxy vs. Ethoxymethyl: The hydroxyethoxy group in the target compound improves water solubility compared to ethoxymethyl in , critical for bioavailability.

Synthetic Accessibility: Selenoether-containing pyrimidinediones require specialized selenylation reagents (e.g., (3-methylphenyl)selenol), whereas sulfur analogs (e.g., ) use thiols or disulfides. The hydroxyethoxy group is introduced via alkoxyalkylation, similar to methods in .

Biological Activity Trends: Anticancer Potential: Selenium derivatives show promise in redox modulation, contrasting with sulfur analogs (e.g., ) focused on enzyme inhibition. Antimicrobial Activity: Halogenated derivatives (e.g., ) exhibit stronger antibacterial effects, while amino/hydrazone groups () target parasites.

Thymidine Phosphorylase (TP) Inhibition

Pyrimidinediones with electron-withdrawing groups (e.g., chloro, nitro) at position 5 demonstrate TP inhibition, a target in cancer therapy. The target compound’s 5-ethyl group may reduce TP affinity compared to 5-chloro derivatives (IC₅₀ = 0.8 µM for ), but its selenoether could enable novel binding modes .

Antioxidant Properties

Selenium-containing compounds often exhibit glutathione peroxidase-like activity. The 3-methylphenylseleno group may scavenge reactive oxygen species (ROS), differentiating it from sulfur analogs like .

Fluorescence and Material Science

Amino-substituted pyrimidinediones (e.g., ) display strong fluorescence, useful in biosensing. The target compound’s hydroxyethoxy group could stabilize excited states, though its selenium may quench fluorescence.

Preparation Methods

Alkylation at C5 Position

  • The 5-ethyl substituent is introduced by alkylation of the pyrimidinedione core using ethyl halides or ethylating agents under basic conditions.
  • For example, a 5-ethyl-2,4-pyrimidinedione intermediate can be prepared by reacting 2,4-pyrimidinedione with ethyl bromide in the presence of a base such as sodium bicarbonate or potassium carbonate in polar aprotic solvents like DMF at elevated temperatures (~80°C) for extended periods (e.g., 15 h).

N1-Substitution with (2-hydroxyethoxy)methyl Group

  • The N1-substitution with a (2-hydroxyethoxy)methyl group is typically achieved by nucleophilic substitution using a suitable halomethyl ether derivative, such as 2-(bromomethyl)ethanol or its protected analogs.
  • The reaction is carried out in polar solvents (e.g., DMF) with mild bases and sometimes catalytic additives (e.g., lithium iodide) to facilitate substitution.
  • The reaction conditions are optimized to avoid over-alkylation or side reactions, often stirring at 60–80°C for several hours.

Purification and Characterization

Representative Experimental Data Table

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Alkylation at C5 2,4-pyrimidinedione + ethyl bromide, NaHCO3, DMF, 80°C, 15 h ~70-85 Formation of 5-ethyl-2,4-pyrimidinedione intermediate
2 N1-Substitution 5-ethyl intermediate + 2-(bromomethyl)ethanol, LiI cat., DMF, 60-80°C, 12 h 60-80 Introduction of (2-hydroxyethoxy)methyl group
3 Seleno-substitution at C6 6-halopyrimidine + 3-methylphenylselenol, Pd catalyst, base, THF, rt-50°C 50-75 Formation of 6-((3-methylphenyl)seleno) substituent
4 Purification Silica gel chromatography (n-hexane:EtOAc or DCM:MeOH) - Isolation of pure target compound

Research Findings and Optimization Notes

  • The use of lithium iodide as a catalyst in alkylation steps improves reaction rates and yields by facilitating halide exchange and nucleophilic substitution.
  • Polar aprotic solvents like DMF are preferred for alkylation and selenation reactions due to their ability to dissolve both organic and inorganic reagents and stabilize charged intermediates.
  • The selenium substituent introduction requires careful control of reaction atmosphere (inert gas) to prevent oxidation of selenium species and ensure high selectivity.
  • Multi-step synthesis often requires intermediate purification to avoid carryover of impurities that can affect subsequent steps.
  • Yields vary depending on substituent electronic effects; electron-donating groups on the phenylselenyl moiety can enhance nucleophilicity and coupling efficiency.

Q & A

Q. What are the recommended synthesis routes for this compound, and how can purity be validated?

Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions, leveraging the reactivity of the selenoether and hydroxyethoxy groups. For example, selenium-containing analogs often require controlled conditions to avoid oxidation. Post-synthesis, purity validation should include:

  • High-Performance Liquid Chromatography (HPLC): To assess purity (>95% recommended for biological studies) .
  • Nuclear Magnetic Resonance (NMR): Confirm structural integrity, focusing on the methylphenyl-seleno moiety (δ ~2.5 ppm for methyl groups) and hydroxyethoxy protons (δ ~3.6–4.0 ppm) .
  • Mass Spectrometry (MS): Verify molecular weight alignment (e.g., expected [M+H]⁺ peak).

Q. What safety protocols are critical when handling this selenium-containing compound?

Answer: Due to the selenium moiety and potential toxicity:

  • Ventilation: Use fume hoods to prevent inhalation of volatile byproducts .
  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • First Aid: Immediate rinsing with water for skin/eye contact and medical consultation if ingested .

Q. How can the compound’s stability be assessed under varying pH and temperature conditions?

Answer:

  • Accelerated Stability Studies: Incubate samples at 25°C, 37°C, and 50°C in buffers (pH 4.0, 7.4, 9.0) for 1–4 weeks.
  • Analytical Monitoring: Use UV-Vis spectroscopy (λ max ~260–280 nm for pyrimidinedione) and HPLC to detect degradation products .
  • Key Finding: Selenium-containing compounds often degrade faster in acidic conditions due to protonation of the selenoether group .

Q. What spectroscopic techniques are essential for structural characterization?

Answer:

  • ¹³C NMR: Identify quaternary carbons in the pyrimidinedione core (e.g., carbonyl carbons at ~160–170 ppm) .
  • FT-IR: Confirm the presence of C=O (1650–1750 cm⁻¹) and O-H (broad peak ~3200–3600 cm⁻¹) groups .
  • X-ray Crystallography (if crystalline): Resolve the spatial arrangement of the 3-methylphenyl-seleno substituent .

Q. How can researchers predict the compound’s solubility for in vitro assays?

Answer:

  • Computational Tools: Use ACD/Labs Percepta to estimate logP (lipophilicity) and aqueous solubility .
  • Empirical Testing: Perform shake-flask experiments in PBS, DMSO, and ethanol.
  • Critical Note: The hydroxyethoxy group enhances water solubility, while the selenoaryl moiety increases hydrophobicity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s interaction with biological targets (e.g., enzymes)?

Answer:

  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to purified enzymes (e.g., thymidylate synthase).
  • Molecular Docking: Use software like AutoDock Vina to model interactions with active sites, focusing on selenium’s electronegativity .
  • Enzyme Inhibition Assays: Monitor IC₅₀ values in cell-free systems with fluorogenic substrates .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in analogs?

Answer:

  • Rational Modifications: Vary the 3-methylphenyl-seleno group (e.g., replace selenium with sulfur or oxygen) and the hydroxyethoxy chain length.
  • Biological Testing: Use a standardized panel (e.g., NCI-60 cancer cell lines) to correlate structural changes with cytotoxicity .
  • Data Analysis: Apply multivariate regression to identify key substituents affecting activity .

Q. How can contradictory data on biological activity be resolved across studies?

Answer:

  • Meta-Analysis: Compare assay conditions (e.g., cell line variability, serum concentration) that may influence results.
  • Control Experiments: Test the compound alongside positive/negative controls (e.g., 5-fluorouracil for antiproliferative assays) .
  • Mechanistic Follow-Up: Use siRNA knockdowns to confirm target specificity if off-target effects are suspected .

Q. What strategies mitigate selenium-mediated toxicity in in vivo models?

Answer:

  • Dose Optimization: Conduct maximum tolerated dose (MTD) studies in rodents, monitoring liver/kidney function.
  • Prodrug Approaches: Mask the seleno group with a cleavable moiety (e.g., ester) to reduce systemic toxicity .
  • Chelation Therapy: Co-administer antioxidants (e.g., N-acetylcysteine) to counteract oxidative stress .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

  • Omics Integration: Perform transcriptomics/proteomics to identify pathways altered by treatment (e.g., apoptosis markers like BAX/BCL-2) .
  • CRISPR-Cas9 Screens: Knock out putative targets to assess resistance mechanisms.
  • In Vivo Imaging: Use selenium-specific probes (e.g., ⁷⁷Se NMR) to track biodistribution .

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